molecular formula C17H23N3O B7509797 2-[[Cycloheptyl(methyl)amino]methyl]phthalazin-1-one

2-[[Cycloheptyl(methyl)amino]methyl]phthalazin-1-one

Cat. No. B7509797
M. Wt: 285.4 g/mol
InChI Key: XTBCVUVVRRVIJD-UHFFFAOYSA-N
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Description

2-[[Cycloheptyl(methyl)amino]methyl]phthalazin-1-one, also known as PHM-5, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. PHM-5 is a phthalazinone derivative that has been found to exhibit potent and selective inhibition of the dopamine transporter (DAT) in the brain, making it a promising candidate for the development of new drugs for the treatment of psychiatric disorders such as depression and addiction.

Mechanism of Action

2-[[Cycloheptyl(methyl)amino]methyl]phthalazin-1-one works by selectively inhibiting the dopamine transporter, thereby increasing the concentration of dopamine in the synaptic cleft and enhancing dopaminergic neurotransmission. This mechanism of action is similar to that of other drugs used to treat psychiatric disorders, such as cocaine and amphetamines, which also act by increasing dopamine levels in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[[Cycloheptyl(methyl)amino]methyl]phthalazin-1-one are complex and not fully understood. However, studies have shown that 2-[[Cycloheptyl(methyl)amino]methyl]phthalazin-1-one can increase extracellular levels of dopamine in the brain, which can lead to changes in behavior and mood. 2-[[Cycloheptyl(methyl)amino]methyl]phthalazin-1-one has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have therapeutic potential for the treatment of psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[[Cycloheptyl(methyl)amino]methyl]phthalazin-1-one for lab experiments is its high selectivity for the dopamine transporter, which makes it a useful tool for investigating the role of this protein in the brain. However, one limitation of 2-[[Cycloheptyl(methyl)amino]methyl]phthalazin-1-one is that it is a relatively new compound and its effects on the brain are not fully understood. Additionally, 2-[[Cycloheptyl(methyl)amino]methyl]phthalazin-1-one is not currently approved for use in humans, so further research is needed to determine its safety and efficacy as a potential drug for the treatment of psychiatric disorders.

Future Directions

There are several future directions for research on 2-[[Cycloheptyl(methyl)amino]methyl]phthalazin-1-one. One area of interest is the development of new drugs based on 2-[[Cycloheptyl(methyl)amino]methyl]phthalazin-1-one that have improved pharmacokinetic properties and greater selectivity for the dopamine transporter. Another area of research is the investigation of the long-term effects of 2-[[Cycloheptyl(methyl)amino]methyl]phthalazin-1-one on the brain and behavior, as well as its potential for the treatment of psychiatric disorders. Finally, researchers may also explore the use of 2-[[Cycloheptyl(methyl)amino]methyl]phthalazin-1-one as a tool for investigating the role of the dopamine transporter in other neurological conditions, such as Parkinson's disease and schizophrenia.

Synthesis Methods

The synthesis of 2-[[Cycloheptyl(methyl)amino]methyl]phthalazin-1-one involves several steps, including the reaction of 2-chloro-1-nitrobenzene with cycloheptylmethylamine to form the corresponding amine intermediate, which is then reacted with methyl iodide to form the N-methylated amine. This intermediate is then reacted with phthalic anhydride to form the final product, 2-[[Cycloheptyl(methyl)amino]methyl]phthalazin-1-one.

Scientific Research Applications

2-[[Cycloheptyl(methyl)amino]methyl]phthalazin-1-one has been extensively studied in the field of neuroscience due to its potential applications as a tool for investigating the role of the dopamine transporter in the brain. The dopamine transporter is a protein that is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, and is a key target for drugs used to treat psychiatric disorders such as depression and addiction.

properties

IUPAC Name

2-[[cycloheptyl(methyl)amino]methyl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-19(15-9-4-2-3-5-10-15)13-20-17(21)16-11-7-6-8-14(16)12-18-20/h6-8,11-12,15H,2-5,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBCVUVVRRVIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CN1C(=O)C2=CC=CC=C2C=N1)C3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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